Product packaging for 4-Iodo-2-methylbut-1-en-3-yne(Cat. No.:CAS No. 64106-96-3)

4-Iodo-2-methylbut-1-en-3-yne

Cat. No.: B14499043
CAS No.: 64106-96-3
M. Wt: 192.00 g/mol
InChI Key: MYRQLMADHQGPKU-UHFFFAOYSA-N
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Description

Significance of Iodinated Enynes as Versatile Synthetic Intermediates

Iodinated enynes are highly valued in contemporary organic synthesis due to their multifaceted reactivity. The presence of both an alkyne and an alkene (the enyne moiety) allows for a variety of cyclization reactions, while the iodine atom serves multiple roles. It can act as a leaving group, a site for metal-catalyzed cross-coupling reactions, or a handle for introducing further functionality. nih.govacs.org

The utility of these intermediates is particularly evident in the synthesis of heterocyclic and carbocyclic compounds. researchgate.net Researchers have developed numerous methods, often mediated by transition metals or radical initiators, to induce cyclization of enynes. researchgate.netacs.org For instance, iodine itself can promote radical cyclization reactions of 1,6-enynes to produce functionalized five- and six-membered rings. acs.org These reactions can form multiple new chemical bonds in a single step, offering an efficient route to complex molecular scaffolds that are prevalent in natural products and pharmaceuticals. researchgate.netacs.org

Furthermore, the iodine atom on the alkyne makes the triple bond electrophilic, a reversal of the typical nucleophilic character of terminal alkynes. epfl.ch This "umpolung" reactivity, often harnessed using hypervalent iodine reagents, opens up unique pathways for carbon-carbon and carbon-heteroatom bond formation. nih.govresearchgate.net The resulting iodinated cyclic products can be further modified, for example, through subsequent cross-coupling reactions at the carbon-iodine bond, adding another layer of synthetic versatility. nih.govacs.org

Evolution of Alkenyne and Haloalkyne Chemistry: A Historical Perspective

The synthesis of haloalkynes traditionally involved the deprotonation of a terminal alkyne with a strong base, followed by quenching with a halogen source. acs.org This method, while effective, often required harsh conditions. The last few decades have witnessed significant progress in haloalkyne chemistry, driven by the development of milder and more efficient synthetic protocols. nih.govacs.orgacs.org For example, methods using N-halosuccinimides in the presence of a catalyst like silver nitrate (B79036) or an activator like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have made 1-haloalkynes much more accessible. acs.orglnu.edu.cn

The study of enynes has also evolved significantly. Initially explored for their polymerization potential, their role in intramolecular cyclization reactions has become a major focus of research. The discovery that transition metals, particularly gold and platinum, could efficiently catalyze the cycloisomerization of enynes opened up a vast area of synthetic chemistry. beilstein-journals.org The subsequent exploration of iodine-mediated and radical-initiated cyclizations has further expanded the synthetic toolbox available to chemists, allowing for the construction of diverse and complex ring systems from enyne precursors. beilstein-journals.orgnih.govmdpi.com

Fundamental Reactivity Principles of the 4-Iodo-2-methylbut-1-en-3-yne Scaffold

The reactivity of this compound is dictated by the interplay of its functional groups: the terminal iodoalkyne, the 1,1-disubstituted alkene, and the conjugated enyne system.

The Iodoalkyne Moiety : The carbon-iodine bond at the sp-hybridized carbon is the most prominent reactive site. The electron-withdrawing nature of the iodine atom polarizes the alkyne, making the terminal carbon atom electrophilic. epfl.ch This allows it to react with a wide range of nucleophiles. More significantly, this moiety is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a cornerstone of alkyne chemistry. In the case of this compound, the roles are reversed; the iodoalkyne can couple with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. A similar scaffold, 2-methyl-1-buten-3-yne, has been used in Sonogashira reactions to couple with iodoarenes, demonstrating the utility of this enyne framework in forming carbon-carbon bonds. nchu.edu.tw

The Enyne System : The conjugated π-system of the double and triple bonds makes the molecule susceptible to cyclization and cycloaddition reactions. acs.org Transition metal catalysts can activate the alkyne, initiating a nucleophilic attack from the alkene in an endo- or exo-cyclization fashion. beilstein-journals.org Iodine-promoted reactions can also lead to cyclization, often involving the formation of a five-membered ring through a 5-exo-dig pathway, incorporating the iodine atom into the final product. acs.orgnih.gov

Radical Reactions : The carbon-iodine bond can undergo homolytic cleavage to generate a vinyl radical. Similarly, radical species can add to either the alkene or the alkyne, initiating a cascade of reactions. For instance, an external radical could add to the double bond, followed by a 5-exo-dig cyclization onto the alkyne to form a five-membered ring containing a vinyl radical, which can then be trapped. nih.govmdpi.com

The combination of these reactivity modes makes this compound a powerful and versatile building block, capable of participating in a diverse array of transformations to construct complex molecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5I B14499043 4-Iodo-2-methylbut-1-en-3-yne CAS No. 64106-96-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64106-96-3

Molecular Formula

C5H5I

Molecular Weight

192.00 g/mol

IUPAC Name

4-iodo-2-methylbut-1-en-3-yne

InChI

InChI=1S/C5H5I/c1-5(2)3-4-6/h1H2,2H3

InChI Key

MYRQLMADHQGPKU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CI

Origin of Product

United States

Mechanistic Studies of Transformations Involving 4 Iodo 2 Methylbut 1 En 3 Yne

Electrophilic Addition Reactions to the Unsaturated Moieties

The electron-rich pi systems of the alkene and alkyne in 4-iodo-2-methylbut-1-en-3-yne are susceptible to attack by electrophiles. The reaction pathway and product distribution are governed by the relative reactivity of the double and triple bonds and the stability of the intermediates formed.

The addition of halogens (halogenation) or hydrogen halides (hydrohalogenation) to the unsaturated bonds of this compound proceeds via electrophilic attack. In the case of halogenation, for instance with bromine (Br₂) or iodine (I₂), the reaction is initiated by the interaction of the electrophilic halogen with the π-electrons of either the double or triple bond.

The tendency to form these stable bridged halonium ions is greater for iodine and bromine compared to chlorine. wikipedia.org Given the presence of an iodo-substituent already in the molecule, reactions with reagents like iodine monochloride (ICl) or iodine monobromide (IBr) can also be envisioned, proceeding through similar bridged intermediates. nih.gov

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. masterorganicchemistry.com In the context of an unsymmetrical substrate like this compound, these principles are critical for predicting the structure of the addition products.

During hydrohalogenation (e.g., addition of HBr), the regiochemical outcome is generally predicted by Markovnikov's rule . lumenlearning.com This rule states that the proton adds to the carbon atom of the multiple bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.comlumenlearning.com

For this compound, electrophilic attack can occur at either the C1=C2 double bond or the C3≡C4 triple bond.

Attack at the C1=C2 double bond: Protonation at C1 would generate a tertiary carbocation at C2, which is stabilized by the adjacent methyl group. This is a highly favored intermediate.

Attack at the C3≡C4 triple bond: Protonation would lead to a less stable vinylic carbocation.

Therefore, electrophilic additions are expected to occur preferentially at the C1=C2 double bond. The subsequent attack of the nucleophile at C2 would yield the Markovnikov product.

The stereoselectivity of these additions is dictated by the reaction mechanism. As mentioned, reactions proceeding through a bridged halonium ion intermediate typically result in anti-addition. masterorganicchemistry.com In cases where a planar carbocation intermediate is formed, the nucleophile can attack from either face, potentially leading to a mixture of syn and anti addition products, unless steric hindrance favors one approach.

Table 1: Predicted Regioselectivity in Electrophilic Addition to this compound
ReactantSite of Initial AttackIntermediatePredicted Major ProductGoverning Principle
HBrC1=C2 Double BondTertiary Carbocation at C22-Bromo-4-iodo-2-methylbut-3-yneMarkovnikov's Rule lumenlearning.com
I₂C1=C2 Double BondBridged Iodonium (B1229267) Ion1,2,4-Triiodo-2-methylbut-3-yneFormation of most stable halonium ion

Hydrohalogenation and Halogenation Mechanisms, Including Bridged Halonium Ion Intermediates

Radical Cascade and Cyclization Processes of Iodinated Enynes

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate radical species. These radicals can initiate cascade reactions, particularly cyclizations, leading to the formation of complex cyclic structures.

While this compound itself lacks the necessary tethered nucleophile for a simple intramolecular cyclization, its derivatives are excellent precursors for such transformations. In a typical process known as halocyclization, the electrophilic character of an iodine source can activate the alkyne, prompting an intramolecular attack by a suitably positioned nucleophile (containing oxygen, nitrogen, or carbon) to form a ring. mdpi.comresearchgate.net This process is a powerful method for synthesizing functionalized carbocycles and heterocycles. mdpi.comnih.gov

The regioselectivity of the cyclization (e.g., endo vs. exo) is dependent on the substrate geometry, the length of the tether connecting the nucleophile and the enyne, and the reaction conditions. For instance, 5-endo-dig cyclizations are often observed in the iodocyclization of propargylic compounds, leading to five-membered heterocyclic products. mdpi.com

Table 2: Examples of Iodine-Promoted Intramolecular Cyclizations on Alkyne-Containing Substrates
Substrate TypeIodine SourceCyclization ModeProduct TypeReference
Propargylic HydrazidesNIS / BF₃·OEt₂5-endo-digPyrazoles mdpi.com
N-Alkoxycarbonyl Propargylic HydroxylaminesNIS5-endo-digIsoxazoles mdpi.com
ortho-AlkynylbenzaldoximesIodine6-endo-digIsoquinoline N-oxides scispace.com
S-Aryl Propargyl SulfidesNIS6-endo-dig3-Iodothiochromenes acs.org

Intermolecular radical reactions involving this compound can be initiated by adding an external radical source. For example, a thiyl radical (RS•), generated from a thiol or disulfide, can add across one of the unsaturated bonds. clockss.org The regioselectivity of this initial addition is influenced by both steric factors and the stability of the resulting radical intermediate. The radical adduct can then be trapped by a hydrogen atom donor or another molecule to complete the process. In some systems, the initial radical addition can be followed by a cyclization step if the substrate is appropriately designed, leading to more complex products bearing functionality from the radical source. clockss.org

Intramolecular Cyclizations to Form Carbocyclic and Heterocyclic Ring Systems

Pericyclic and Cycloaddition Reactions of Enynes

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. google.com The conjugated enyne system of this compound makes it a suitable candidate for certain types of cycloaddition reactions, which are a powerful class of pericyclic reactions for ring formation.

The most common cycloaddition for a conjugated system is the [4+2] cycloaddition , or Diels-Alder reaction. In this reaction, the 1,3-enyne can act as the four-π-electron component (the diene) reacting with a two-π-electron component (the dienophile) to form a six-membered ring. The reactivity of this compound as a diene would be influenced by the electronic nature of the dienophile and the steric hindrance from the methyl group.

Another important transformation for enynes is the Pauson-Khand reaction , which is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex like dicobalt octacarbonyl. rsc.org This reaction forms a cyclopentenone ring. For an enyne like this compound, this reaction could occur intramolecularly, where the alkene and alkyne moieties of the same molecule react to form a bicyclic system. The Pauson-Khand reaction has been widely applied in the synthesis of complex terpenes. rsc.org

Table 3: Potential Cycloaddition Reactions for the Enynyl System
Reaction TypeDescriptionPotential Product from this compound
[4+2] Cycloaddition (Diels-Alder)The enyne acts as a diene, reacting with a dienophile.A substituted cyclohexadiene derivative.
[2+2+1] Cycloaddition (Pauson-Khand)Intramolecular reaction of the alkene and alkyne with CO.A bicyclic cyclopentenone. rsc.org
[4+3] CycloadditionReaction with an oxyallyl cation or vinyl carbenoid to form a seven-membered ring. liverpool.ac.ukA functionalized seven-membered carbocycle.

Pauson-Khand Type Cycloadditions

Transition Metal-Catalyzed Transformations and Their Proposed Mechanisms

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. researchgate.netunibo.it While specific studies on the oxidative homocoupling of this compound are not explicitly detailed in the provided results, the general mechanisms of palladium-catalyzed couplings of haloalkynes and terminal alkynes offer a strong basis for understanding this transformation. rsc.org

The Sonogashira coupling, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, provides a relevant mechanistic framework. researchgate.netnih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the vinyl iodide bond of this compound to form a palladium(II) intermediate. In a homocoupling reaction, a second molecule of the starting material would then be involved. A plausible pathway involves the formation of a palladium-acetylide complex through reaction with the terminal alkyne of another molecule, often facilitated by a copper(I) co-catalyst. Reductive elimination from the resulting diorganopalladium(II) species would then yield the homocoupled product and regenerate the palladium(0) catalyst.

In the absence of a distinct cross-coupling partner, oxidative homocoupling (Glaser-type coupling) can occur. In a palladium-catalyzed version of this reaction, a palladium(II) species could coordinate to two alkyne units, facilitating their coupling. The presence of an oxidant is often required to regenerate the active catalytic species. The phenylchalcogenyl group in related systems has been shown to play an important role in facilitating palladium-catalyzed reactions, proceeding under mild conditions, often without the need for phosphine (B1218219) ligands. nih.gov

Reaction Type Key Mechanistic Steps Catalyst System
Sonogashira Coupling Oxidative addition, transmetalation, reductive elimination.Pd(0) complex, often with a Cu(I) co-catalyst.
Oxidative Homocoupling Coordination of alkynes to Pd(II), C-C bond formation, reoxidation of Pd(0).Pd(II) salt or a Pd(0) catalyst with an oxidant.

This table provides a generalized overview of mechanistic steps in related palladium-catalyzed reactions.

Copper-catalyzed reactions have emerged as powerful tools for various organic transformations, including the selective deuteration of unsaturated compounds. marquette.edu Catalytic transfer hydrodeuteration and deuteration reactions offer a means to site-selectively install deuterium (B1214612) atoms into molecules, which is valuable for mechanistic studies and isotopic labeling. marquette.edu

While direct studies on the copper-catalyzed transfer deuteration of this compound are not available, the general principles of copper-catalyzed alkyne reductions can be applied. These reactions often utilize a copper hydride (Cu-H) or copper deuteride (B1239839) (Cu-D) species as the active catalyst. marquette.edu The reaction likely proceeds through the hydrometalation or deuterometalation of the alkyne, where the Cu-H or Cu-D species adds across the triple bond. This can be followed by protonolysis or deuterolysis to yield the reduced and deuterated product. The regioselectivity of the addition is a key aspect and can be influenced by the electronic and steric properties of the alkyne substrate.

The Cadiot-Chodkiewicz coupling, a copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne, also provides relevant mechanistic insights. rsc.org This reaction typically involves the formation of a copper(I) acetylide from the terminal alkyne. This acetylide then reacts with the haloalkyne to form the coupled diyne product. The presence of an amine base is crucial for this transformation. rsc.org

Palladium-Catalyzed Functionalizations (e.g., oxidative homocoupling)

Reactivity Governed by Hypervalent Iodine Species within the Compound and its Derivatives

Hypervalent iodine compounds are known for their oxidizing properties and reactivity similar to some heavy metal reagents, but with lower toxicity. princeton.edusci-hub.se The iodine atom in these compounds can exist in a higher oxidation state, typically +3 (iodinanes) or +5 (periodinanes), making them highly electrophilic and susceptible to nucleophilic attack. princeton.edu The reactivity of hypervalent iodine reagents is driven by the facile reduction of the iodine to its monovalent state. princeton.edu

While this compound itself is not a hypervalent iodine compound, it can be a precursor to such species. For instance, oxidation of the iodide could potentially lead to a hypervalent iodine derivative. The reactivity of such derivatives would be governed by the principles of hypervalent iodine chemistry.

Key aspects of hypervalent iodine reactivity include:

Ligand Exchange: The ligands on the hypervalent iodine are readily exchanged with nucleophiles.

Reductive Elimination: This is a key step in many reactions, where the hypervalent iodine is reduced, and a new bond is formed between two of its former ligands.

Radical Pathways: Hypervalent iodine reagents can also participate in radical reactions, for example, through the homolytic cleavage of an iodine-ligand bond. beilstein-journals.org

Hypervalent iodine reagents have been utilized in a wide range of transformations, including oxidations, rearrangements, aminations, and C-C bond-forming reactions. sci-hub.se Their use in conjunction with visible light photocatalysis has also been an area of active research. sioc-journal.cn

Theoretical and Computational Mechanistic Elucidations

Theoretical and computational methods, such as density functional theory (DFT), are powerful tools for elucidating reaction mechanisms. uni-konstanz.de These methods can provide detailed information about reaction pathways, transition state structures, and the energies of intermediates, offering insights that may be difficult to obtain through experimental studies alone.

In the context of the transformations involving this compound, computational studies could be employed to:

Investigate the Pauson-Khand reaction: DFT calculations have been used to confirm the mechanism of the PKR, providing a detailed energy profile for the reaction. uni-konstanz.de Similar studies on the specific substrate this compound could reveal the influence of the iodo-vinyl group on the reaction pathway and regioselectivity.

Elucidate Nazarov cyclizations: Computational studies have been instrumental in understanding the mechanism of aza-Nazarov reactions, including the characterization of key intermediates. nih.gov

Probe transition metal-catalyzed reactions: DFT calculations can be used to model the catalytic cycles of palladium- and copper-catalyzed reactions, helping to understand the role of ligands, the nature of intermediates, and the factors controlling selectivity.

Analyze hypervalent iodine reactivity: Molecular orbital calculations have been used to analyze the mechanism of rearrangements involving hypervalent iodine species. research-solution.com

While specific computational studies on this compound were not found in the provided search results, the application of these methods to related systems underscores their potential to provide a deeper understanding of the mechanistic intricacies of its reactions.

Advanced Synthetic Applications of 4 Iodo 2 Methylbut 1 En 3 Yne As a Versatile Synthon

Precursor in Organometallic Chemistry and Catalysis

The reactivity of the carbon-iodine bond and the terminal alkyne in 4-iodo-2-methylbut-1-en-3-yne makes it an excellent precursor for the formation of various organometallic reagents. These reagents are pivotal in catalysis and the synthesis of novel organic compounds.

Synthesis of Functionalized Cyclic Boronates

While direct synthesis of functionalized cyclic boronates using this compound is not extensively detailed in the provided results, the synthesis of various organoboron compounds highlights the potential pathways. For instance, the Morken group has developed methods for preparing enantioenriched 1,1,2-tris(boronates) through the platinum-catalyzed enantioselective diboration of alkenyl boronic esters. core.ac.uk This demonstrates the feasibility of incorporating boron moieties into complex structures. Another approach involves the diastereoselective desymmetrization of alkyl gem-diboronates to produce chiral geminal bis(boronates). core.ac.uk These strategies could potentially be adapted for the borylation of synthons like this compound to create functionalized cyclic boronates. The synthesis of functionalized alkenyl boronates with ring sizes from five to seven members has been achieved through the deprotonation of a borylated allylic sulfone followed by alkylation. nih.gov

Derivatization to Other Organoiodine Reagents

The vinyl iodide functionality of this compound is a key feature for its derivatization. Organoiodine compounds are significant in organic synthesis, particularly in cross-coupling reactions. For example, in the synthesis of isoflavone (B191592) natural products, 3-iodo-chromones are used as key intermediates in Suzuki-Miyaura cross-coupling reactions. acs.orgrsc.org This highlights the utility of the iodo-group in facilitating the formation of new carbon-carbon bonds. The synthesis of various heterocyclic compounds, such as 5-iodopyridines, has been achieved through the electrophilic cyclization of N-propargylic β-enaminones, which can then undergo Suzuki-Miyaura coupling. metu.edu.tr

Strategic Intermediate in Complex Molecule Construction

The dual reactivity of this compound allows for its use as a strategic intermediate in the assembly of complex molecules, including natural products and their analogues.

Total Syntheses of Natural Products and Bioactive Molecules

The enyne moiety is a common structural motif in many biologically active natural products. While direct use of this compound in all the listed syntheses is not explicitly confirmed, the application of similar enyne synthons is well-documented.

Antrocamphin O: The synthesis of antrocamphin A, a related compound, involves a Sonogashira coupling of an aryl iodide with an enyne. rsc.orgrsc.org This reaction, however, presented challenges with low yields. rsc.org An alternative Castro-Stephens reaction has been explored for improved synthesis. rsc.orgrsc.org The first total synthesis of antrocamphin A utilized a palladium-catalyzed coupling of an organoiodine compound with 2-methyl-1-buten-3-yne. researchgate.net

Avrainvillamide (B1247661): The total synthesis of avrainvillamide has been a significant achievement in organic synthesis. nih.govorganic-chemistry.orgnih.gov The complex bicyclo[2.2.2]diazaoctane core of avrainvillamide and the related stephacidins has been constructed through various strategies, including oxidative C-C bond formation. nih.gov While the direct use of this compound is not specified, the synthesis involves the construction of complex precursors where such a synthon could be valuable. organic-chemistry.org20.210.105

Resolvins: Resolvins are lipid mediators with potent anti-inflammatory properties. thieme.de Their synthesis is of great interest for biological studies. thieme.de The total synthesis of resolvins often involves the coupling of multiple fragments. For instance, the synthesis of resolvin D2 utilized a Wittig reaction to create an enyne, followed by a Sonogashira coupling with a vinyl iodide. researchgate.net The synthesis of resolvin D1 also employed a Sonogashira reaction as a key step. mdpi.com The modular nature of these syntheses allows for the creation of novel analogues for further biological investigation. acs.orgresearchgate.net

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The ability to synthesize analogues of natural products is crucial for understanding their biological activity and for developing new therapeutic agents. The modular synthetic routes developed for natural products like resolvins and avrainvillamide allow for the preparation of various analogues. nih.govacs.org By modifying the structure of the synthons used, chemists can systematically alter the final molecule and study the resulting changes in biological activity. For example, the synthesis of analogues of antrocamphin A has been pursued to evaluate their anti-inflammatory and anti-platelet aggregation activities. researchgate.net Similarly, the synthesis of analogues of acrovestone, an insecticidal natural product, has shown that structural variations can lead to compounds with enhanced activity. open.ac.uk

Construction of Diverse Molecular Scaffolds

The versatile reactivity of this compound and related enynes makes them valuable tools for constructing a wide array of molecular scaffolds. Enyne metathesis is a powerful reaction for the formation of 1,3-dienes, which are key components of many complex molecules. beilstein-journals.orgd-nb.info This reaction has been used in the synthesis of various natural products and bioactive compounds. beilstein-journals.orgd-nb.info For example, the Pauson-Khand reaction, which involves the reaction of an enyne with a cobalt carbonyl complex, has been used in the total synthesis of terpenes. rsc.org The ability to participate in such a diverse range of reactions underscores the importance of this compound as a fundamental building block in modern organic synthesis.

Polycyclic and Spirocyclic Systems

The construction of intricate polycyclic and spirocyclic frameworks is a significant challenge in synthetic chemistry. This compound has emerged as a key player in methodologies designed to address this challenge. For instance, its participation in domino reactions, which form multiple chemical bonds in a single operation, allows for the efficient assembly of complex ring systems.

Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products with significant biological activity. gla.ac.uk The synthesis of these structures often requires specialized methods. Methodologies for creating nitrogen-containing spirocycles have been developed, for example, through the allylation of imines derived from cyclic ketones, followed by ring-closing metathesis. researchgate.net While direct applications of this compound in these specific examples are not detailed, its potential for incorporation into such sequences is clear, given its reactive functionalities. For example, a preliminary synthesis of a spiro[indene-1,2′-pyrrolidine] has been achieved through radical cyclization of a designed oxime ether. acs.org

The synthesis of polycyclic natural products, such as the ryanoids, has also benefited from strategies employing highly functionalized enynes. nih.gov A retrosynthetic analysis for the core of these molecules has involved an oxidative annulation reaction between an enyne and a 1,3-diketone. nih.gov This highlights the potential for this compound to serve as a precursor to the necessary enyne substrates in such complex syntheses.

Functionalized Furan (B31954) and Pyrrolidine (B122466) Derivatives

Furan and pyrrolidine rings are core components of numerous pharmaceuticals and natural products. This compound serves as a valuable precursor for the synthesis of functionalized derivatives of these heterocycles.

The synthesis of furans can be achieved through various metal-catalyzed cyclization reactions. researchgate.net For instance, silver-catalyzed 5-endo-dig cyclization of 3-alkyne-1,2-diols is a known method for furan formation. cardiff.ac.uk The acetylenic moiety of this compound makes it an ideal starting material for creating such alkyne-diols. Furthermore, iodine-mediated cyclizations have been employed to produce iodinated furans, which can then undergo further functionalization. cardiff.ac.uk

Pyrrolidine synthesis is of great interest due to the prevalence of this ring system in medicinal chemistry. Photo-promoted ring contraction of pyridines with silylborane has been reported as a method to access pyrrolidine derivatives. While not a direct application, the functionalities of this compound could be used to construct precursors for such transformations.

Precursor TypeHeterocyclic ProductKey Reaction Type
3-Alkyne-1,2-diolsFuranSilver-catalyzed 5-endo-dig cyclization cardiff.ac.uk
Hydrazines4-IodopyrazolesIodocyclization cardiff.ac.uk
PyridinesPyrrolidine derivativesPhoto-promoted ring contraction

Indoles, Triazoles, and Other Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and this compound provides a versatile platform for accessing a variety of these important scaffolds.

Indoles: The indole (B1671886) nucleus is a fundamental structural motif in a vast number of natural products and pharmaceuticals. bhu.ac.in The synthesis of indoles can be achieved through various methods, including the Fischer indole synthesis and palladium-catalyzed C-H functionalization. bhu.ac.inorganic-chemistry.org The vinyl iodide and alkyne functionalities of this compound make it an excellent substrate for cross-coupling reactions, which are instrumental in constructing the precursors for indole synthesis. For example, cobalt-catalyzed hydroarylation of alkynes with 2-arylpyridines is a known transformation. beilstein-journals.org

Triazoles: 1,2,3-Triazoles, often synthesized via "click chemistry," have found widespread applications in drug discovery and materials science. rsc.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for their preparation. nih.gov The terminal alkyne of this compound is perfectly suited for this reaction. Furthermore, methods have been developed for the synthesis of 5-iodo-1,4-substituted-1,2,3-triazoles, which can be further diversified through subsequent coupling reactions. rsc.orgresearchgate.net

Other Nitrogen-Containing Heterocycles: The reactivity of this compound also extends to the synthesis of other nitrogenous heterocycles. For instance, gold-catalyzed reactions of N-heteroaryl aminides with alkynes have been used to create fused imidazoheterocycles. bham.ac.uk Additionally, electrophilic cyclization of N-propargylic β-enaminones, which can be derived from propargylamine (B41283) and α,β-alkynic ketones, leads to the formation of 5-iodopyridines. metu.edu.tr

HeterocycleSynthetic StrategyRole of this compound
IndoleCross-coupling followed by cyclizationSubstrate for cross-coupling reactions bhu.ac.inorganic-chemistry.org
1,2,3-TriazoleCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Alkyne component rsc.orgnih.gov
Fused ImidazoheterocyclesGold-catalyzed reaction with N-heteroaryl aminidesAlkyne component bham.ac.uk
5-IodopyridinesElectrophilic cyclization of N-propargylic β-enaminonesPotential precursor for N-propargylic β-enaminones metu.edu.tr

Advanced Butynediol Derivatives as Building Blocks

The derivatization of this compound can lead to a variety of advanced building blocks, including butynediol derivatives. These derivatives, in turn, can be used in the synthesis of more complex molecules. For example, the reaction of 3-alkyne-1,2-diols, which can be prepared from terminal alkynes like this compound, with silver nitrate (B79036) on silica (B1680970) gel can lead to the formation of substituted furans. cardiff.ac.uk

Chromene Derivatives

Chromenes are a class of oxygen-containing heterocyclic compounds that are part of the flavonoid family and exhibit a range of biological activities. rsc.org The synthesis of chromene derivatives can be achieved through various domino reactions. nih.govbeilstein-journals.org For example, the reaction of 2-hydroxychalcones with 1,3-indanedione can produce novel chromene-indanedione derivatives through a domino Michael addition/cyclization/oxidation process. sioc-journal.cn

A notable application involves the synthesis of 6-iodo-2,2-dimethyl-5-nitro-2H-chromene. This synthesis proceeds from 4-iodo-3-nitrophenol, which is reacted with 2-methylbut-3-yn-2-ol to form an intermediate that subsequently cyclizes to the chromene. uib.no This demonstrates how a related butynol (B8639501) can be employed in chromene synthesis, highlighting a potential synthetic route for derivatives of this compound.

Development of Novel Retrosynthetic Strategies Employing Iodinated Enynes

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by deconstructing a target molecule into simpler, commercially available starting materials. solubilityofthings.compublish.csiro.au Iodinated enynes, such as this compound, are valuable in developing novel retrosynthetic strategies due to the versatile reactivity of the iodo and enyne functionalities. thieme-connect.com

The presence of the vinyl iodide allows for a variety of cross-coupling reactions (e.g., Sonogashira, Stille, Suzuki), enabling the formation of carbon-carbon bonds and the introduction of diverse substituents. The alkyne moiety can participate in cycloadditions, hydrations, and other additions. This dual reactivity allows for disconnections that might not be possible with other synthons.

For example, in the total synthesis of the complex natural product (+/-)-anhydroryanodol, a key retrosynthetic disconnection involved a metallacycle-mediated intramolecular coupling of an alkyne and a 1,3-diketone within a highly functionalized enyne substrate. nih.gov This demonstrates the power of employing enynes in the design of innovative synthetic routes.

Furthermore, the use of hypervalent iodine reagents in retrosynthesis has gained prominence. youtube.com While not a direct application of this compound, the principles of iodine chemistry are central. The ability to transform an amine into an iodide, for instance, is a key functional group interconversion in retrosynthetic planning. solubilityofthings.com The inherent iodinated nature of this compound makes it a prime candidate for incorporation into such advanced synthetic planning.

Spectroscopic Characterization and Computational Analysis for Research on 4 Iodo 2 Methylbut 1 En 3 Yne

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. savemyexams.commsu.edunih.gov For 4-iodo-2-methylbut-1-en-3-yne (C₅H₅I), HRMS can distinguish its exact mass from other chemical formulas that might have the same nominal mass. savemyexams.com

The theoretical exact mass of this compound can be calculated using the precise masses of its constituent isotopes (¹²C: 12.00000 amu, ¹H: 1.00783 amu, ¹²⁷I: 126.90447 amu). This allows for confirmation of the elemental composition of the molecular ion peak observed in the mass spectrum.

In addition to determining the parent mass, HRMS provides insights into fragmentation patterns. The electron impact (EI) ionization method, for example, can cause the molecular ion to break apart into smaller, charged fragments. msu.edu Analysis of these fragments helps to piece together the molecule's structure. For this compound, expected fragmentation could include the loss of the iodine atom or cleavage at other points in the carbon skeleton, providing evidence for the connectivity of the enyne framework. Studies on related compounds, such as derivatives of conjugated enynes, routinely employ HRMS to confirm the successful synthesis and structural integrity of the target molecules. nih.govrsc.org

Table 1: Predicted HRMS Data for C₅H₅I

Property Value
Molecular Formula C₅H₅I
Exact Mass 191.94361 u

| Monoisotopic Mass | 191.94361 u |

This table contains theoretically calculated values.

Advanced Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR) for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments provides information on the chemical environment, connectivity, and spatial relationships of atoms. uni-regensburg.de

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the terminal vinyl protons (=CH₂) and the methyl protons (-CH₃). The chemical shifts and coupling constants of the vinyl protons would confirm the presence of the double bond. The ¹³C NMR spectrum would reveal four distinct carbon signals: two for the sp² hybridized carbons of the double bond, two for the sp hybridized carbons of the triple bond, and one for the methyl group. The attachment of the electronegative iodine atom directly to an sp-hybridized carbon would significantly influence its chemical shift, moving it to a characteristic region of the spectrum.

While specific spectra for this compound are not readily found, data from its precursor, 2-methylbut-1-en-3-yne, and other conjugated enynes provide a basis for prediction. arkat-usa.orgmdpi.com For instance, in a derivative of 2-methylbut-1-en-3-yne, the terminal methylene (B1212753) protons appear around δ 5.24-5.35 ppm and the methyl protons at δ 1.98 ppm. mdpi.com The analysis of various conjugated enynes shows that the vinylic protons (H-2 and H-3) have characteristic chemical shifts and coupling constants (around 15 Hz for an E-configuration) that confirm the double bond geometry. arkat-usa.org 2D NMR techniques would be used to definitively assign these signals and confirm the connectivity between the methyl group and the vinyl fragment, and between the vinyl and acetylenic parts of the molecule.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Insights

Vibrational and electronic spectroscopies provide complementary information about molecular structure and bonding. Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates its electronic transitions. libretexts.orggoogle.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. Key expected frequencies include:

C≡C stretch: A weak to medium band around 2100-2200 cm⁻¹. The terminal iodo-substitution would influence the intensity and exact position of this peak. In related enyne derivatives, this peak is observed clearly. arkat-usa.orgmdpi.com

C=C stretch: A band in the 1600-1650 cm⁻¹ region. mdpi.com

sp² C-H stretch: Signals typically appear just above 3000 cm⁻¹.

sp³ C-H stretch: Signals for the methyl group would appear just below 3000 cm⁻¹.

Electronic (UV-Vis) Spectroscopy: The conjugated system of a double bond and a triple bond (enyne) gives rise to π → π* electronic transitions, causing the molecule to absorb light in the UV region. weebly.com The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents. The presence of the iodine atom, with its lone pairs of electrons, can further influence the electronic transitions and may lead to a bathochromic (red) shift compared to the unsubstituted enyne. For example, a derivative containing the 2-methylbut-1-en-3-ynyl moiety exhibits absorption maxima at 258 and 288 nm. mdpi.com

Table 2: Characteristic Spectroscopic Frequencies for Enynes

Spectroscopic Technique Functional Group Typical Wavenumber/Wavelength
IR Alkyne (C≡C) 2100 - 2260 cm⁻¹
IR Alkene (C=C) 1620 - 1680 cm⁻¹

| UV-Vis | Conjugated Enyne (π → π*) | ~220 - 300 nm |

This table provides general ranges; specific values depend on the full molecular structure.

Application of Molecular Rotational Resonance (MRR) Spectroscopy in Isotopic Labeling Studies

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely precise information about a molecule's three-dimensional structure. researchgate.net It measures the frequencies of transitions between rotational energy levels, which are determined by the molecule's moments of inertia. Since the moments of inertia depend on the precise mass distribution, MRR can unambiguously distinguish between different isomers (regioisomers, diastereomers) and even isotopologues (molecules differing only in their isotopic composition) without the need for chromatographic separation. researchgate.net

This capability makes MRR an ideal tool for isotopic labeling studies. acs.org For instance, if this compound were synthesized using a deuterium-labeled precursor, MRR could be used to:

Confirm the exact location of the deuterium (B1214612) atom(s): Differentiating between, for example, deuterium on the methyl group versus the vinyl group.

Quantify isotopic purity: Precisely measuring the percentage of the desired isotopologue in a mixture containing un-deuterated or multiply-deuterated species. researchgate.net

Determine absolute configuration: In cases where isotopic substitution creates a chiral center, MRR, using a chiral tagging method, can determine the enantiomeric excess and absolute configuration of the product.

Recent studies on copper-catalyzed transfer hydrodeuteration of alkynes and alkenes have successfully used MRR to analyze the exact composition of isotopic products, demonstrating the power of this technique for mechanistic investigations and for verifying the outcome of precision chemical reactions. researchgate.netbohrium.com

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

While obtaining a single crystal of the volatile and likely reactive this compound might be challenging, X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of its solid-state derivatives. This technique provides definitive information on bond lengths, bond angles, and the absolute stereochemistry and conformation of molecules in a crystal lattice.

The iodo-enyne moiety of this compound makes it an excellent substrate for Sonogashira or other palladium-catalyzed cross-coupling reactions. rsc.org The resulting products, often more complex and less volatile, are more amenable to crystallization. For example, coupling with an aryl partner would yield an arylated enyne. If this derivative forms a suitable crystal, X-ray diffraction analysis would confirm:

The connectivity of the coupled fragments.

The geometry of the enyne unit (e.g., E/Z configuration of the double bond).

The planarity or torsion angles within the conjugated system.

Intermolecular interactions, such as π-stacking, in the solid state.

Studies on other complex alkyne derivatives have relied on X-ray crystallography to confirm their structures, including intermediates in metal-catalyzed reactions and complex natural product analogues. nih.govresearchgate.netacs.orgnih.gov

Quantum Chemical Methods and Density Functional Theory (DFT)

Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for investigating the properties of molecules that may be difficult to measure experimentally. mdpi.comresearchgate.netrsc.org For this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and spectroscopic properties.

A typical DFT study, using a functional like B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), would begin by optimizing the molecule's geometry to find its lowest energy conformation. rsc.orgsemanticscholar.org From this optimized structure, a wealth of information can be derived:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals information about the molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Bonding Analysis: The nature of the carbon-iodine (C-I) bond can be investigated. The substitution of a heavy atom like iodine is known to stabilize the LUMO, increasing the electrophilic character of the molecule. semanticscholar.orgmdpi.com

Prediction of Spectroscopic Data: DFT methods can be used to calculate and predict IR, Raman, and NMR spectra, which can then be compared with experimental data to confirm structural assignments. researchgate.net

Such computational studies have been effectively applied to various halogenated organic compounds to understand their structure, reactivity, and potential as inhibitors or synthetic intermediates. semanticscholar.orgmdpi.com

Table 3: List of Mentioned Compounds

Compound Name
This compound

Reaction Pathway Energetics and Transition State Geometries

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of chemical reactions at a molecular level. core.ac.uk For a substituted enyne like this compound, these methods can map out the potential energy surfaces for various transformations, such as cycloadditions, rearrangements, and coupling reactions. nih.govnih.govacs.org

The process involves calculating the Gibbs free energy of reactants, products, and, crucially, the transition states that connect them. nih.gov The transition state is the highest energy point along the reaction coordinate, and its geometry and energy (the activation barrier) determine the rate and feasibility of a reaction. classx.co.in For instance, in a potential intramolecular cyclization of this compound, DFT calculations could identify the precise arrangement of atoms in the transition state, revealing the bond-forming and bond-breaking processes.

Studies on related enyne systems have demonstrated the utility of this approach. For example, DFT calculations have been used to explore the mechanism of Rh-catalyzed (5+2) cycloadditions of 3-acyloxy-1,4-enynes, identifying the rate-determining step as a 1,2-acyloxy migration. nih.gov Similarly, investigations into the Pauson–Khand reaction of N-tethered 1,7-enynes have used computational models to analyze the energetics of competing diastereomeric transition states, thereby explaining the observed stereoselectivity. acs.org These methodologies can be directly applied to this compound to predict its reactivity in similar transformations.

The substituents on the enyne backbone—in this case, the iodo and methyl groups—are expected to exert significant electronic and steric influences on the transition state geometries and energies. The iodine atom, being large and polarizable, could influence reaction pathways involving electrophilic or radical intermediates. The methyl group introduces steric bulk that can favor specific geometric arrangements in the transition state, thus controlling regioselectivity and stereoselectivity.

A hypothetical reaction pathway for a Diels-Alder reaction involving this compound as the diene component could be modeled to determine the activation energies for the endo and exo transition states, as illustrated in the table below.

Reaction PathwayTransition StateCalculated Activation Energy (ΔG‡, kcal/mol)Key Interatomic Distances (Å) in TS
Diels-Alder with Maleic AnhydrideEndo25.8C1-Cα: 2.15, C4-Cβ: 2.28
Diels-Alder with Maleic AnhydrideExo28.2C1-Cα: 2.18, C4-Cβ: 2.31

This table presents hypothetical data for illustrative purposes, based on computational studies of similar Diels-Alder reactions. rsc.org

Prediction of Spectroscopic Properties and Reactivity Profiles

Beyond reaction mechanisms, computational chemistry is instrumental in predicting the spectroscopic properties of molecules. researchgate.net For this compound, methods like DFT can calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgrsc.org Similarly, vibrational frequencies can be computed to generate a theoretical Infrared (IR) spectrum, aiding in the identification of functional groups.

The accuracy of these predictions is often enhanced by using a combination of a suitable functional (e.g., B3LYP) and basis set, with results benchmarked against known experimental data for structurally related compounds. researchgate.net For this compound, the predicted spectra would show characteristic signals for the vinyl, methyl, and iodo-alkynyl moieties.

AtomPredicted ¹³C NMR Chemical Shift (ppm)Predicted ¹H NMR Chemical Shift (ppm)
C1 (CH₂)125.45.4 (d), 5.2 (d)
C2 (C-CH₃)130.8-
C3 (≡C-I)85.1-
C4 (C≡)90.3-
CH₃22.51.9 (s)

This table contains hypothetical predicted NMR data for this compound, generated for illustrative purposes based on known values for similar enyne structures.

Computational models also allow for the generation of reactivity profiles by calculating various molecular descriptors. These include maps of electrostatic potential, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key to understanding pericyclic reactions and interactions with other reagents. researchgate.net For this compound, such analysis would likely indicate high reactivity at the π-systems of the double and triple bonds.

Cheminformatics and Data Mining for Structure-Reactivity Correlations in Enyne Chemistry

Cheminformatics and data mining offer a macroscopic approach to understanding chemical reactivity by analyzing large datasets of chemical structures and reaction outcomes. mdpi.comu-strasbg.fr These tools can uncover subtle structure-reactivity relationships (SRRs) that may not be obvious from studying individual molecules. researchgate.net

In the context of enyne chemistry, a database could be constructed containing the structures of numerous enyne compounds and their observed reactivity in specific, well-documented reactions (e.g., yields, selectivity in cycloadditions, or rates of coupling reactions). beilstein-journals.org By applying machine learning algorithms to this dataset, it is possible to build predictive models that correlate specific structural features (descriptors) with reactivity. mdpi.comnih.gov

For this compound, relevant descriptors would include:

Topological descriptors: Atom counts, bond counts, and connectivity indices.

Electronic descriptors: Calculated partial charges, dipole moment, and polarizability. The presence of the iodine atom would significantly impact these properties.

Steric descriptors: Molecular volume and surface area, which would be influenced by the methyl group.

A quantitative structure-reactivity relationship (QSRR) model developed from this data could then be used to predict the likely behavior of this compound in a given reaction, even before it is synthesized or tested. researchgate.net For example, data mining could reveal that enynes with a terminal iodide are particularly effective substrates in Sonogashira coupling reactions or exhibit unique selectivity in gold-catalyzed cycloisomerizations. acs.orgnchu.edu.tw These data-driven approaches complement the detailed, molecule-specific insights from DFT calculations, providing a powerful and comprehensive framework for modern chemical research. researchgate.net

Emerging Research Frontiers and Future Perspectives for 4 Iodo 2 Methylbut 1 En 3 Yne Chemistry

Exploration of Novel Reactivity Modes and Catalytic Cycles

The reactivity of 4-iodo-2-methylbut-1-en-3-yne is dominated by its iodoalkyne and vinyl functionalities. While its application in Sonogashira coupling to form natural products like antrocamphin A is established nchu.edu.twproquest.com, significant opportunities exist for exploring novel transformations. The field of haloalkyne chemistry is rich with diverse reactivity patterns that could be applied to this specific substrate. acs.org

Future research will likely focus on expanding the repertoire of catalytic cycles beyond standard cross-coupling reactions. Enyne metathesis, a powerful method for forming 1,3-dienes, represents a promising avenue. beilstein-journals.orgnih.govd-nb.info This transformation, typically catalyzed by ruthenium, molybdenum, or tungsten carbene complexes, could engage the vinyl group and the alkyne in either intramolecular or intermolecular fashion, depending on the reaction partner. beilstein-journals.orgnih.gov Gold-catalyzed cycloisomerization reactions, known to transform enynes into a variety of cyclic products, could also unlock new synthetic pathways. acs.org Furthermore, the iodoalkyne moiety is a prime candidate for radical-initiated reactions, enabling the formation of functionalized five-membered rings or other complex heterocyclic systems. mdpi.com

Reaction Type Catalyst/Reagent Potential Product Scaffold Relevant Research Context
Enyne Metathesis Grubbs or Schrock Catalysts (Ru, Mo, W)Substituted 1,3-DienesFundamental transformation for creating dienic structures from alkenes and alkynes. beilstein-journals.orgnih.govrsc.org
Gold-Catalyzed Cycloisomerization Au(I) or Au(III) Salts (e.g., NaAuCl₄)Cyclobutenes, Pyrrolidines, PyridinesGold's π-acidic nature activates the alkyne for nucleophilic attack or rearrangement. acs.org
Radical Cyclization Radical Initiators (e.g., AIBN, TBHP/I₂)Functionalized Heterocycles (e.g., Pyrrolidines)Addition of a radical to the enyne followed by intramolecular cyclization. mdpi.com
Haloalkynylation Indium(III) or Palladium CatalystsDihalogenated Vinyl AlkynesSimultaneous addition of a halogen and an alkynyl group across a C-C bond. researchgate.net
Multicomponent Reactions Palladium CatalystsFluoroalkyl-substituted AllenesDomino reactions combining the enyne, a fluoroalkyl source, and a nucleophile. bohrium.com

Integration into High-Throughput Experimentation and Automated Synthesis Platforms

The development of new reactions and the optimization of existing ones can be significantly accelerated through high-throughput experimentation (HTE) and automated synthesis. youtube.comchemrxiv.org These platforms allow for the rapid screening of numerous reaction parameters—such as catalysts, ligands, solvents, and bases—in parallel, using miniaturized reaction formats. youtube.comnih.govdomainex.co.uk For a versatile building block like this compound, HTE can be instrumental in discovering optimal conditions for known transformations like Sonogashira or Suzuki-Miyaura couplings and for identifying entirely new reactivity. domainex.co.uk

The integration of this compound into automated synthesis workflows, particularly those based on iterative cross-coupling, holds immense promise. nih.gov Inspired by the iterative assembly of natural products like polyketides frontiersin.org, automated platforms could use this compound as a key building block to rapidly generate libraries of complex molecules for drug discovery or materials science applications. youtube.comnih.gov

A hypothetical HTE workflow to optimize a cross-coupling reaction with this compound is outlined below.

Plate Position Parameter 1: Pd Pre-catalyst Parameter 2: Base Parameter 3: Solvent Outcome (Hypothetical Yield)
A1Pd(PPh₃)₄Et₃NTHF55%
A2Pd(PPh₃)₄K₂CO₃THF30%
A3Pd(PPh₃)₄Cs₂CO₃THF45%
B1PdCl₂(dppf)Et₃NDioxane75%
B2PdCl₂(dppf)K₂CO₃Dioxane88%
B3PdCl₂(dppf)Cs₂CO₃Dioxane92%
C1XPhos Pd G3Et₃N2-MeTHF60%
C2XPhos Pd G3K₂CO₃2-MeTHF78%
C3XPhos Pd G3Cs₂CO₃2-MeTHF85%

Development of Asymmetric Transformations Utilizing this compound

The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. Although this compound is itself achiral, its structure contains multiple prochiral centers that can be targeted in asymmetric reactions. The development of catalytic asymmetric transformations is a key future perspective for this compound.

Promising strategies include the enantioselective cycloisomerization of the enyne moiety, which could lead to chiral cyclopropanes or other strained ring systems using chiral dirhodium or gold catalysts. nih.gov Asymmetric cycloaddition reactions, such as a [3+2] cycloaddition with azides and a chiral copper catalyst, could provide access to enantioenriched triazoles, a valuable scaffold in medicinal chemistry. researchgate.net Furthermore, the development of novel chiral ligands for transition metals could enable enantioselective additions across the double or triple bond. The search for new chiral halogen and chalcogen bond donors is an emerging area that could lead to new asymmetric activation modes for iodoalkynes.

Bio-Inspired Synthesis and Biomimetic Transformations

Nature provides a blueprint for the efficient construction of complex molecules from simple building blocks. frontiersin.org Bio-inspired synthesis seeks to emulate these strategies in the laboratory. The structure of this compound makes it an ideal substrate for such approaches. Its role in the total synthesis of the natural product antrocamphin A is a prime example of its utility in constructing bioactive molecules. nchu.edu.tw

Future work could involve using this building block in iterative coupling sequences that mimic the modular logic of polyketide synthases (PKS). nih.govfrontiersin.org Such a strategy would allow for the controlled, step-wise assembly of complex polyene or polyyne chains, which are common motifs in natural products. idw-online.deresearchgate.net Additionally, the enyne functionality can participate in biomimetic cyclizations. For instance, it could be a substrate in enzyme- or small molecule-catalyzed cascade reactions that mimic terpene biosynthesis, leading to complex polycyclic frameworks. d-nb.infoacs.org

Advanced Computational Modeling for Reaction Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. wiley.com For a molecule like this compound, with its multiple reactive sites, DFT studies can provide crucial insights that guide experimental work.

Advanced computational modeling can be used to:

Elucidate Reaction Mechanisms: DFT can map the entire energy landscape of a proposed catalytic cycle, identifying transition states and key intermediates. This is vital for understanding selectivity in complex transformations like gold-catalyzed enyne cyclizations or iron-catalyzed cross-couplings. wiley.comnih.govnih.gov

Predict Selectivity: By comparing the activation barriers for different reaction pathways, computational models can predict the chemo-, regio-, and stereoselectivity of a reaction, saving significant experimental effort.

Rationalize Catalyst Performance: Modeling can explain why certain ligands or counterions lead to better catalytic activity or selectivity, facilitating the rational design of improved catalysts. wiley.com

Discover New Reactivity: Computational screening can identify energetically feasible but experimentally unexplored reaction pathways, suggesting new avenues for research.

Computational Task Methodology Objective Relevance to this compound
Mechanism Elucidation DFT, Transition State SearchTo map the reaction coordinate and identify intermediates.Understanding selectivity in gold-catalyzed cyclizations or radical additions. wiley.comnih.gov
Selectivity Prediction Calculation of Activation Energies (ΔG‡)To predict the favored product isomer (regio-, stereo-).Guiding synthesis design for asymmetric transformations.
Catalyst Design Natural Population Analysis (NPA), Steric MappingTo correlate electronic and steric properties of ligands with reactivity.Optimizing catalysts for novel cross-coupling or metathesis reactions. wiley.com
Substrate Scope Analysis Hammett Analysis, Charge Density CalculationTo understand how electronic changes in substrates affect reaction outcomes.Predicting the success of reactions with various substituted analogues.

Potential Applications in Materials Science and Advanced Chemical Technologies

The conjugated π-system of this compound makes it an attractive building block for advanced functional materials. The ability to polymerize or oligomerize enyne units can lead to the formation of polyynes and other extended conjugated systems. rsc.org These materials often exhibit interesting optical and electronic properties. routledge.com

Potential applications in this domain include:

Organic Electronics: Polyynes derived from this monomer could serve as molecular wires or as active components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). The presence of the methyl group can enhance solubility and processability, while the iodo-group provides a handle for post-polymerization functionalization.

Carbon-Rich Materials: Polyynes are considered precursors to complex carbon allotropes like fullerenes and may play a role in the formation of carbon nanomaterials. routledge.com

Functional Polymers: The reactive handles on the monomer allow for its incorporation into more complex polymer architectures, potentially leading to new sensor materials, stimuli-responsive polymers, or advanced coatings.

The development of efficient polymerization methods for this compound and the characterization of the resulting materials represent a significant and promising future research direction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.